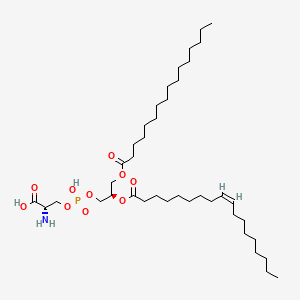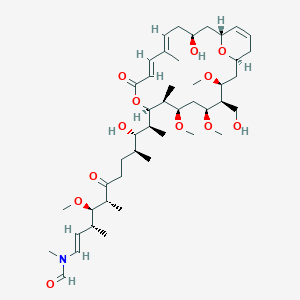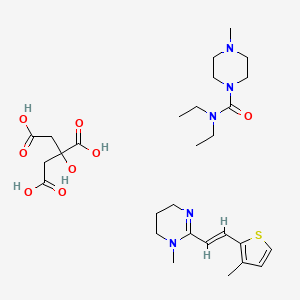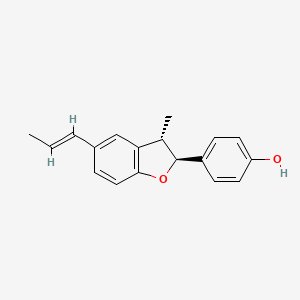
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS(16:0/18:1(9Z)), also known as pops lipid or palmitoyloleoyl-GPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(16:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(16:0/18:1(9Z)) can be converted into PE(16:0/18:1(9Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(16:0/18:1(9Z)) can be biosynthesized from PC(16:0/18:1(9Z)) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(16:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(9Z)) pathway.
{1-O-hexadecanoyl-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho}serine is a 3-sn-phosphatidyl-L-serine compound with a palmitoyl group at the 1-position and an oleoyl group at the 2-position. It derives from a glycerol.
Aplicaciones Científicas De Investigación
Biomarker Identification in Asthma
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine has been identified as a key metabolite in asthma. It was found to be significantly different in the sputum of asthma patients compared to healthy controls, indicating its potential role as a biomarker for early diagnosis and risk prediction of asthma. This discovery was made using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry (UHPLC-QTOF/MS) (Tian et al., 2017).
Neurotrophic Effects
This compound has shown promising results in the field of neurology. Specifically, it was observed to increase the synthesis of nerve growth factor (NGF) in cultured astrocytes, suggesting potential neurotrophic effects. This finding opens up possibilities for its use in treating neurological disorders or enhancing neural health (Kwon et al., 2003).
Drug Development and Analysis
In the context of drug development, the interactions of small molecules with lipid membranes are crucial. Studies have shown that the presence of this compound in lipid bilayers can influence these interactions, which is essential for the development and analysis of new drugs. This compound provides a valuable model for understanding how drugs interact at the cellular level (Huang et al., 2013).
Lipid Bilayer Studies
The stability and fluidity of lipid bilayers are affected by their composition, including the presence of this compound. This has implications for understanding cell membrane properties and the development of model systems for biological research. The interaction of this phospholipid with other components in the bilayer provides insights into cellular processes and membrane dynamics (Liu et al., 2013).
Propiedades
Número CAS |
40290-44-6 |
|---|---|
Fórmula molecular |
C40H76NO10P |
Peso molecular |
762 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H76NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b18-17-/t36-,37+/m1/s1 |
Clave InChI |
OIWCYIUQAVBPGV-DAQGAKHBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Sinónimos |
1-palmitoyl-2-oleoyl-glycero-3-phosphoserine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine 1-palmitoyl-2-oleoylglycero-3-phosphoserine 1-palmitoyl-2-oleoylphosphatidylserine palmitoyloleoyl-GPS POPS lipid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
![3,4,5-trimethoxy-N-[[[(1S,2S)-2-phenylcyclopropanecarbonyl]amino]carbamothioyl]benzamide](/img/structure/B1235910.png)
